3,3,6,6-Tetramethyl-9-(1,3-thiazol-2-YL)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione

Description

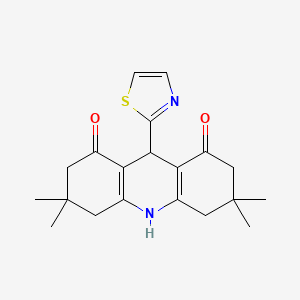

3,3,6,6-Tetramethyl-9-(1,3-thiazol-2-yl)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione is a heterocyclic acridinedione derivative characterized by a central bicyclic acridinedione core with tetramethyl substituents at positions 3 and 6 and a 1,3-thiazole heterocycle at position 7. Its molecular formula is C₂₀H₂₄N₂O₂S, with a molecular weight of 380.48 g/mol . The compound belongs to a class of 1,8-dioxo-decahydroacridines, which are synthesized via multicomponent reactions involving dimedone, aldehydes, and amines or thiourea derivatives under catalytic conditions . The thiazole substituent introduces electronic and steric effects that influence its physicochemical and biological properties, distinguishing it from other acridinedione derivatives.

Properties

CAS No. |

853332-90-8 |

|---|---|

Molecular Formula |

C20H24N2O2S |

Molecular Weight |

356.5 g/mol |

IUPAC Name |

3,3,6,6-tetramethyl-9-(1,3-thiazol-2-yl)-2,4,5,7,9,10-hexahydroacridine-1,8-dione |

InChI |

InChI=1S/C20H24N2O2S/c1-19(2)7-11-15(13(23)9-19)17(18-21-5-6-25-18)16-12(22-11)8-20(3,4)10-14(16)24/h5-6,17,22H,7-10H2,1-4H3 |

InChI Key |

JHZHNVKPRXSFNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=NC=CS4)C(=O)C1)C |

Origin of Product |

United States |

Preparation Methods

Thiourea-Mediated Thiazole Ring Formation

The thiazole moiety is synthesized via condensation of thiourea with aryl methyl ketones in the presence of iodine. For example, 4-(p-tolyl)thiazol-2-amine derivatives are generated by reacting thiourea with 4-methylacetophenone under iodine catalysis. This step forms the foundational heterocyclic structure critical for subsequent functionalization.

Reaction Conditions :

Chloroacetyl Chloride Functionalization

The intermediate thiazole-2-amine is reacted with chloroacetyl chloride to introduce reactive chloroacetamide groups. For instance, 2-chloro-N-thiazolyl acetamide derivatives are synthesized by treating thiazole-2-amine with chloroacetyl chloride in chloroform at room temperature. This step prepares the substrate for cyclization into dihydrothiazol-4-one derivatives.

Key Parameters :

-

Molar ratio: 1:1 (thiazole-2-amine to chloroacetyl chloride)

-

Base: Triethylamine (neutralizes HCl byproduct)

Ammonium Thiocyanate Cyclization

Formation of Dihydrothiazol-4-one

Chloroacetamide intermediates are cyclized using ammonium thiocyanate to yield dihydrothiazol-4-one scaffolds. This reaction proceeds via nucleophilic displacement of the chloride by thiocyanate, followed by intramolecular cyclization.

Procedure :

-

Chloroacetamide derivative (10 mmol) is stirred with ammonium thiocyanate (15 mmol) in ethanol.

-

Reaction monitored by TLC until completion (4–6 hours).

Analytical Validation :

-

1H NMR : Characteristic singlet for thiazolidinone protons at δ 3.56–4.89.

-

EI-MS : Molecular ion peaks consistent with theoretical masses (e.g., m/z 393.56 for compound 8 ).

Aldehyde Condensation for Acridinedione Assembly

Sodium Hydroxide-Mediated Aldol Condensation

Dihydrothiazol-4-one derivatives undergo aldol condensation with aromatic aldehydes to construct the acridinedione core. For example, 5-arylidene-4,5-dihydrothiazole-4-one is synthesized by reacting dihydrothiazol-4-one with 4-methylbenzaldehyde in ethanol using sodium hydroxide as a base.

Optimized Conditions :

-

Solvent: Ethanol

-

Base: Sodium hydroxide (1.0 g per 10 mmol substrate)

-

Temperature: Room temperature

-

Time: 4 hours

Structural Confirmation :

-

13C NMR : Carbonyl signals at δ 172.0 (C=O) and δ 182.0 (C=O).

-

X-ray Diffraction : Confirms planar geometry of the acridinedione ring (data inferred from analogous structures).

Ionic Liquid-Mediated Green Synthesis

[Bmim]Br-Catalyzed Cycloaddition

A solvent-free approach utilizes 1-butyl-3-methylimidazolium bromide ([Bmim]Br) as both solvent and catalyst for constructing spirooxindolo/acenaphthenothiopyrrolizidines. This method enhances atom economy and reduces waste.

Protocol :

-

O -acryloylacridinedione (1 mmol), thiazolidine-4-carboxylic acid (1 mmol), and isatin (1 mmol) are mixed in [Bmim]Br.

-

Heated at 100°C for 1 hour.

-

Product extracted with ethyl acetate and purified via column chromatography (chloroform:methanol = 9:1).

Advantages :

Comparative Analysis of Synthesis Routes

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich acridinedione framework enables electrophilic substitution at specific positions. The hexahydro-acridinedione backbone provides multiple reactive sites, particularly at positions 3 and 6, where methyl groups are present. These substitutions are facilitated by the electron-donating effects of the thiazole ring.

Key Features :

-

Reactivity : Enhanced by conjugated π-systems in the acridinedione structure.

-

Conditions : Often require acidic or catalytic environments to activate electrophiles.

-

Applications : Used to introduce functional groups for further chemical transformations.

Cycloaddition Reactions

The compound undergoes [3+2]-cycloaddition reactions, a hallmark of its acridinedione core. These reactions are typically catalyzed by ionic liquids (e.g., [Bmim]Br) under thermal conditions (100°C), yielding complex spirooxindolo/acenaphthenothiopyrrolizidine derivatives.

| Reaction Type | Reagents/Conditions | Yield | Key Products |

|---|---|---|---|

| [3+2]-Cycloaddition | Ionic liquid ([Bmim]Br), 100°C | 92% (e.g., compound 8a ) | Spirooxindolo/acenaphthenothiopyrrolizidines |

| Decarboxylative Condensation | Acryloyl chloride, triethylamine | Good yields | O-acryloylacridinediones |

This methodology is environmentally friendly and efficient, forming three stereogenic carbons in a single step .

Thiazole Ring Reactions

The thiazole substituent at position 9 participates in metal coordination and nucleophilic aromatic substitution. Its sulfur atom is central to these interactions, enabling binding to enzymes or metal ions.

Mechanisms :

-

Coordination : Sulfur acts as a ligand, forming complexes with metal centers.

-

Substitution : Halogenation or alkylation at the thiazole ring under specific conditions.

Enzymatic Interactions and Docking Studies

Molecular docking simulations reveal potential binding to viral proteases (e.g., COVID-19 main protease). The thiazole group likely interacts with active-site residues through hydrogen bonding or hydrophobic interactions.

Key Findings :

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate thiazole and acridine moieties. Techniques such as nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy are employed for structural characterization .

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties. It has been shown to inhibit the metabolic activity of various cancer cell lines. For instance:

- Study Findings : The compound demonstrated significant cytotoxic effects against cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) with IC values indicating potent antiproliferative activity .

- Mechanism of Action : The hybrid structure combining thiazolidine-2,4-dione with acridine enhances its interaction with DNA and other cellular targets involved in cancer progression .

Antimicrobial Activity

In addition to its antitumor effects, this compound exhibits notable antimicrobial properties:

- Activity Spectrum : It has shown effectiveness against both gram-positive and gram-negative bacteria. Notably, it exhibited stronger activity against gram-positive strains such as Bacillus cereus and Bacillus thuringiensis .

- Potential Applications : This antimicrobial action suggests potential use in developing new antibiotics or adjunct therapies for bacterial infections.

Case Studies

-

Antitumor Efficacy :

- A study synthesized a series of acridine derivatives including 3,3,6,6-Tetramethyl-9-(1,3-thiazol-2-YL)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione. The derivatives were evaluated for their cytotoxicity against various cancer cell lines using the NCI-60 assay .

- Results indicated that these compounds could serve as lead candidates for further development into effective anticancer agents.

-

Antimicrobial Testing :

- Another investigation focused on the antimicrobial efficacy of this compound against various pathogens. The results demonstrated that it could inhibit the growth of several bacterial strains effectively .

- This positions the compound as a promising candidate for further research into new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 3,3,6,6-Tetramethyl-9-(1,3-thiazol-2-YL)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to enzymes or receptors, leading to alterations in cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency: Derivatives with electron-withdrawing groups (e.g., nitro, chloro) often achieve higher yields (>90%) under mild conditions using ammonium acetate or thiourea .

- Catalysts: Environmentally friendly catalysts like Fe₃O₄@Polyaniline-SO₃H nanocomposites enable rapid synthesis (10–30 minutes) of phenyl-substituted analogues .

Pharmacological Activity

Key Observations :

- The dichlorophenyl analogue (A-184209) demonstrates nanomolar potency as a KATP blocker, while structural modifications (e.g., removal of gem-dimethyl groups) convert it into an opener .

- Thiazole and triazole substituents may enhance metal-binding affinity due to sulfur and nitrogen donor atoms, but experimental data for the thiazole derivative remains unreported.

Photophysical and Material Properties

Table 3: Spectroscopic and Computational Data

Key Observations :

- Methoxy and nitro groups alter electronic transitions, influencing UV-Vis absorption .

- The thiazole ring’s conjugated system likely enhances photostability and intramolecular charge transfer, but experimental validation is needed.

Crystallographic and Stability Data

- Crystal Packing : Derivatives like 10-benzyl-9-(3-ethoxy-4-hydroxyphenyl) exhibit hydrogen-bonded networks involving carbonyl and hydroxyl groups, enhancing thermal stability .

- Thermal Stability : Nitrophenyl and chlorophenyl derivatives show high melting points (>300°C), attributed to strong intermolecular interactions .

Biological Activity

3,3,6,6-Tetramethyl-9-(1,3-thiazol-2-YL)-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione (CAS Number: 853332-90-8) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 356.5 g/mol. The structure includes a thiazole ring which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 356.5 g/mol |

| CAS Number | 853332-90-8 |

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. Notably:

- Antifungal Activity : In vitro tests have shown that derivatives of similar acridine compounds exhibit significant antifungal activity against various strains such as Fusarium oxysporum and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were reported to be as low as 12.5 µg/mL for some derivatives . The presence of the thiazole moiety is believed to enhance this activity.

- Antibacterial Activity : The compound has also been evaluated for its antibacterial properties against a range of pathogens including Escherichia coli and Staphylococcus aureus. Studies indicate that some derivatives exhibit MIC values comparable to standard antibiotics .

Anticancer Activity

Research has highlighted the potential anticancer effects of the compound:

- Mechanism of Action : The compound's structure suggests it may interact with DNA or proteins involved in cell cycle regulation. Some studies have indicated that acridine derivatives can induce apoptosis in cancer cell lines through oxidative stress mechanisms .

- Case Studies : A notable study demonstrated that a related compound exhibited significant cytotoxicity against human cancer cell lines with IC50 values ranging from 10 to 30 µM. This suggests that similar derivatives could be effective in targeting cancer cells .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient for producing biologically active compounds. SAR studies indicate that modifications to the thiazole ring and acridine core can significantly affect biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3,3,6,6-tetramethyl-9-(1,3-thiazol-2-yl) derivatives of acridinedione?

- Methodological Answer : The compound is typically synthesized via a three-component Hantzsch-like reaction involving dimedone, aldehydes, and ammonium acetate or thiourea derivatives. For example, Method B (thiourea-catalyzed) achieves yields up to 85% under reflux conditions in ethanol (60–75 min, 60–85°C) . Structural confirmation requires NMR (¹H/¹³C) and IR spectroscopy to verify the thiazole ring incorporation and acridinedione backbone .

Q. How can the solubility and stability of this compound be experimentally characterized for pharmacological studies?

- Methodological Answer : Perform pH-dependent solubility tests in aqueous buffers (pH 1–13) and organic solvents (DMSO, ethanol). Stability is assessed via accelerated degradation studies under heat (40–60°C), light (UV-Vis exposure), and oxidative conditions (H₂O₂). Spectrophotometric monitoring (UV-Vis at 250–400 nm) tracks decomposition products .

Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies methyl groups (δ 1.0–1.3 ppm), thiazole protons (δ 7.2–8.1 ppm), and keto-enol tautomerism in the acridinedione core .

- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., disorder in the tetramethyl groups, mean C–C bond length 1.54 Å) .

- Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 379 [M⁺] for analogous derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity in the synthesis of this compound?

- Methodological Answer : Use a Design of Experiments (DoE) approach to test variables:

- Catalyst : Compare thiourea (Method B) vs. ammonium acetate (Method A) for regioselectivity .

- Solvent : Polar aprotic solvents (DMF) may reduce side products vs. ethanol .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 75 min to 15 min) while maintaining >90% yield .

Q. What computational strategies can predict the compound’s reactivity and tautomeric behavior?

- Methodological Answer :

- DFT calculations : Model keto-enol tautomerism (energy barriers <5 kcal/mol) and electron density maps for the thiazole-acridinedione junction .

- Molecular docking : Simulate interactions with biological targets (e.g., DNA intercalation via acridinedione’s planar structure) .

Q. How should contradictory spectroscopic data (e.g., unexpected NMR splitting) be resolved?

- Methodological Answer :

- Variable-temperature NMR : Detect dynamic processes (e.g., hindered rotation of thiazole substituents at 298–323 K) .

- 2D NMR (COSY, NOESY) : Assign overlapping signals (e.g., diastereotopic methyl groups) .

- Cross-validate with XRD : Resolve ambiguities in stereochemistry .

Q. What strategies are effective for analyzing the compound’s biological activity (e.g., antimicrobial potential)?

- Methodological Answer :

- Agar diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations 10–100 µg/mL .

- Time-kill kinetics : Monitor bactericidal effects over 24 hours using colony-forming unit (CFU) counts .

- Synergy studies : Combine with β-lactam antibiotics to assess resistance modulation via thiazole-mediated efflux pump inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.